![molecular formula C23H18N6O3S3 B2894433 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide CAS No. 477535-19-6](/img/structure/B2894433.png)
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide
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Overview
Description
The compound “N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide” is a complex organic molecule that contains several functional groups, including a benzothiazole group, a thiazole group, a sulfamoyl group, and an amide group .
Molecular Structure Analysis
The benzothiazole and thiazole groups in the compound are heterocyclic aromatic compounds, which means they contain a ring structure with alternating single and double bonds, and this ring contains at least one atom that is not carbon . The sulfamoyl group contains a sulfur atom bonded to two oxygen atoms and an amine group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. For example, the amide group might undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine . The benzothiazole and thiazole groups might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the presence of the polar amide and sulfamoyl groups might increase the compound’s solubility in polar solvents .Scientific Research Applications
- Bt-NHNHSO2R and its iminotautomers have been studied as potential optical materials. Researchers investigate their absorption and emission properties, which are crucial for applications in sensors, displays, and optoelectronic devices .
- Antibacterial Activity : Some derivatives of Bt-NHNHSO2R exhibit antibacterial properties. For instance, compounds 8a, 8b, 8c, and 8d have demonstrated activity against Pseudomonas aeruginosa and Escherichia coli , comparable to standard drugs like streptomycin and ampicillin .
- Face-to-Face π-π Interactions : The compound also exhibits face-to-face, offset π···π interactions, influencing its overall crystal packing .
Optical Materials
Biological Potential
Crystallography and Structural Studies
Lattice Energies and Stability
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O3S3/c24-11-3-13-29(14-4-12-25)35(31,32)17-9-7-16(8-10-17)21(30)28-23-27-19(15-33-23)22-26-18-5-1-2-6-20(18)34-22/h1-2,5-10,15H,3-4,13-14H2,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNIVCGHNYGHLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC#N)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide |
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